N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide
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Overview
Description
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
N6-2-(4-Aminophenyl)ethyladenosine: This compound has a similar structure but includes an adenosine moiety, which gives it different biological properties.
Acetamide, N-(4-aminophenyl)-: This compound is structurally similar but lacks the nitro and sulfonamide groups, resulting in different chemical reactivity and applications.
Uniqueness
N-[2-(4-Aminophenyl)ethyl]-2-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15N3O4S |
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Molecular Weight |
321.35 g/mol |
IUPAC Name |
N-[2-(4-aminophenyl)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c15-12-7-5-11(6-8-12)9-10-16-22(20,21)14-4-2-1-3-13(14)17(18)19/h1-8,16H,9-10,15H2 |
InChI Key |
YDOORGGQMKGZHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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